
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate
Overview
Description
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is a benzimidazolone-piperidine hybrid compound featuring a tert-butyl carbamate protecting group. This molecule is characterized by a 5-fluoro-6-methyl substitution pattern on the benzodiazol-2-one core, which is fused to a piperidine ring via a nitrogen linkage. Such derivatives are frequently explored as enzyme inhibitors due to their structural rigidity and ability to engage in hydrogen bonding via the benzodiazol-2-one moiety .
Biological Activity
Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate (CAS Number: 932374-51-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Basic Information
Property | Value |
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Molecular Formula | C₁₈H₂₄FN₃O₃ |
Molecular Weight | 349.4 g/mol |
CAS Number | 932374-51-1 |
Purity | ≥95% |
The compound features a piperidine ring and a benzodiazole moiety, which are common in many pharmacologically active substances. The presence of the fluorine atom and the carbonyl group contributes to its potential biological activity.
The biological activity of this compound is primarily linked to its interaction with specific enzymes involved in DNA repair mechanisms. Notably, it has been studied as an inhibitor of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1), an enzyme crucial for base excision repair (BER) pathways.
Inhibition of OGG1
Research indicates that this compound exhibits selective inhibition of OGG1, which plays a vital role in the removal of oxidized guanines from damaged DNA. The structure-activity relationship (SAR) studies have shown that modifications to the benzodiazole core can enhance binding affinity and selectivity against other glycosylases involved in BER .
Efficacy in Cancer Treatment
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability in several transformed cell lines at micromolar concentrations while showing better tolerance in non-transformed cells .
Study on Selective Inhibition
A detailed study assessed the compound's potency against a panel of cancer cell lines. The results indicated an IC50 value of approximately 200 nM for OGG1 inhibition, highlighting its potential as a targeted therapeutic agent in cancer treatment .
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA) confirmed that the compound effectively engages OGG1 within cellular environments, stabilizing the protein and enhancing its inhibitory effects on cancer cells .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets related to various diseases.
Anticancer Activity
Recent studies have indicated that the compound exhibits anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cancer cell survival.
Neuropharmacology
Research has also focused on the neuropharmacological effects of this compound. Preliminary findings suggest it may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Biological Research
The compound's unique structure allows it to be a valuable tool in biological research for studying enzyme interactions and receptor binding.
Enzyme Inhibition Studies
Tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can provide insights into metabolic disorders and aid in drug development targeting these pathways .
Receptor Binding Assays
The compound has been utilized in receptor binding assays to determine its affinity for various biological receptors. Such studies are crucial for understanding the pharmacodynamics of the compound and its potential as a lead compound for drug development .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly reduces tumor growth in xenograft models of human cancer. The study highlighted its mechanism involving apoptosis induction through caspase activation .
Case Study 2: Neuroprotective Effects
In a neuropharmacological investigation, researchers found that the compound improved cognitive function in animal models of Alzheimer's disease. The results suggested that it may reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(5-fluoro-6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes: (i) Formation of the benzodiazolone core via condensation of substituted anilines with carbonyl sources under acidic conditions. (ii) Introduction of the piperidine moiety via nucleophilic substitution or coupling reactions. (iii) Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Example: A 95% yield was achieved using tert-butyl 4-(3-methyl-2-nitro-anilino)piperidine-1-carboxylate as a precursor in a nitro reduction and cyclization sequence .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28 ppm in ¹³C), benzodiazolone aromatic protons (δ 6.5–7.5 ppm), and piperidine protons (δ 3.0–4.0 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: [M+H–100]⁺).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (benzodiazolone ring) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Storage : Keep away from heat sources (P210) in a cool, dry environment .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (acute toxicity Category 4) and skin contact (P201, P202) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzodiazolone ring formation?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved.
- Temperature Control : Cyclization reactions often require reflux (80–120°C) to drive dehydration.
Example: A 95% yield was achieved by optimizing stoichiometry and reaction time in a nitro-to-amine reduction step .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in piperidine rings).
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm regiochemistry.
- X-ray Crystallography : Use single-crystal analysis for unambiguous assignment, as demonstrated for analogous tert-butyl piperidine carboxylates .
Q. What experimental strategies evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions.
- HPLC-MS Monitoring : Track degradation products (e.g., Boc deprotection or benzodiazolone ring opening).
- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for shelf-life prediction .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the benzodiazolone moiety?
- Methodological Answer :
- Scaffold Variation : Synthesize analogs with substituents at the 5-fluoro or 6-methyl positions.
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinase or protease assays).
- Computational Modeling : Perform docking studies to correlate electronic effects (e.g., fluorine’s electronegativity) with binding affinity .
Q. What strategies mitigate regioselectivity challenges during functionalization of the piperidine ring?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., sulfonyl or boronate esters) to steer C-H activation.
- Protection-Deprotection : Use orthogonal protecting groups (Boc, Fmoc) for stepwise derivatization.
Example: Iodophenyl isocyanate was selectively coupled to the piperidine nitrogen in a 79% yield .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of N-piperidinyl-benzimidazolone derivatives, which differ primarily in substituent type and position on the benzodiazol ring. Below is a detailed comparison with structurally analogous compounds:
Key Observations
Substituent Effects on Synthesis :
- Chloro and methyl derivatives (e.g., 5-Cl, 4-CH₃) achieve higher yields (~79–95%) compared to methoxy-substituted analogs (65%), likely due to steric and electronic factors affecting nitro-group reduction and cyclization steps .
- Fluorine substitution (as in the target compound) may require specialized precursors (e.g., fluoro-nitrobenzene), but its strong electron-withdrawing nature could accelerate nucleophilic aromatic substitution during synthesis .
Spectral Data Trends :
- LCMS : The loss of isobutene ([M-isobutene+H]+) is common in tert-butyl-protected intermediates. For example, the 5-Cl analog shows [M-isobutene+H]+ at 300, while the 4-OCH₃ analog appears at 292.1, reflecting molecular weight differences due to substituents .
- NMR : Methoxy groups (e.g., 4-OCH₃) produce distinct singlets (~3.83 ppm in ¹H-NMR), whereas methyl groups (e.g., 5-CH₃) resonate as singlets or doublets near 2.1–2.3 ppm. Fluorine substituents induce characteristic deshielding in adjacent protons .
Biological Relevance :
- Chloro and fluoro substituents enhance binding to hydrophobic enzyme pockets (e.g., 8-Oxo targets) due to their electron-withdrawing effects and small size .
- Methoxy groups may reduce potency due to steric bulk but improve solubility via polarity .
Table 2: Elemental Analysis Comparison
*Hypothetical formula based on structural analogs; actual values depend on synthetic route purity.
Properties
IUPAC Name |
tert-butyl 4-(5-fluoro-6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O3/c1-11-9-15-14(10-13(11)19)20-16(23)22(15)12-5-7-21(8-6-12)17(24)25-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKXFAQMSTUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)N2C3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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